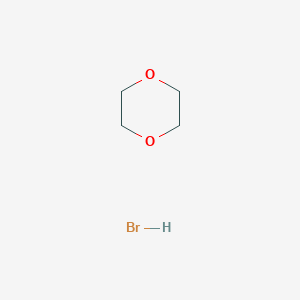![molecular formula C12H14N2O B8446995 5,7-diethyl-[1,6]naphthyridin-2(1H)-one](/img/structure/B8446995.png)
5,7-diethyl-[1,6]naphthyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-diethyl-[1,6]naphthyridin-2(1H)-one: is a heterocyclic compound that belongs to the naphthyridine family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-diethyl-[1,6]naphthyridin-2(1H)-one typically involves multi-step organic reactions. Common starting materials might include substituted pyridines or quinolines. The synthetic route may involve:
Cyclization reactions: To form the naphthyridine ring.
Alkylation reactions: To introduce the ethyl groups at the 5 and 7 positions.
Oxidation or reduction reactions: To achieve the desired oxidation state of the compound.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis procedures, optimizing for yield, purity, and cost-effectiveness. This might involve:
Batch or continuous flow reactors: For efficient large-scale synthesis.
Catalysts and solvents: To enhance reaction rates and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
5,7-diethyl-[1,6]naphthyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions to modify the functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Organic solvents like dichloromethane, ethanol, or acetonitrile.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a naphthyridine derivative with additional oxygen-containing functional groups.
Applications De Recherche Scientifique
5,7-diethyl-[1,6]naphthyridin-2(1H)-one may have various applications in scientific research, including:
Medicinal Chemistry: Potential use as a scaffold for drug development due to its heterocyclic structure.
Biological Studies: Investigating its biological activity and potential therapeutic effects.
Industrial Applications: Use as an intermediate in the synthesis of other complex organic compounds.
Mécanisme D'action
The mechanism of action of 5,7-diethyl-[1,6]naphthyridin-2(1H)-one would depend on its specific interactions with biological targets. This might involve:
Binding to enzymes or receptors: Affecting their activity.
Modulating signaling pathways: Influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,6-Naphthyridine: The parent compound without the ethyl substitutions.
5,7-Dimethyl-1,6-naphthyridin-2(1H)-one: A similar compound with methyl groups instead of ethyl groups.
Uniqueness
5,7-diethyl-[1,6]naphthyridin-2(1H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other naphthyridine derivatives.
Propriétés
Formule moléculaire |
C12H14N2O |
|---|---|
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
5,7-diethyl-1H-1,6-naphthyridin-2-one |
InChI |
InChI=1S/C12H14N2O/c1-3-8-7-11-9(10(4-2)13-8)5-6-12(15)14-11/h5-7H,3-4H2,1-2H3,(H,14,15) |
Clé InChI |
LNWVGIGQYGAHEE-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=C(C=CC(=O)N2)C(=N1)CC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(Bicyclo[2.2.1]hept-5-en-2-yl)-3-methylbut-3-en-2-one](/img/structure/B8446941.png)
![5-(5-(Allylthio)-1,3,4-oxadiazol-2-yl)-1H-benzo[d]imidazole](/img/structure/B8446944.png)
![2-(2,5-Difluorophenyl)-2-[(1R)-1-(3,4,5,6-tetrahydro-2H-pyran-2-yloxy)ethyl]oxirane](/img/structure/B8446956.png)



![1,3-Dihydrobenzo[de]isochromen-1-ol](/img/structure/B8446970.png)


![(1R,5R)-6-benzyl-2,6-diazabicyclo[3.2.0]heptane](/img/structure/B8446979.png)
![N-[2-[(4-Chlorophenyl)sulfinyl]ethyl]-1-methylethanamine](/img/structure/B8447001.png)
![Methanone,[7-[(1-methylethyl)amino]-1h-benzimidazol-2-yl](4-methyl-1-piperazinyl)-](/img/structure/B8447007.png)
